

Synthesis and preparation of Bromocyclohexane-d11

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Compound of Interest

Compound Name: Bromocyclohexane-d11

Cat. No.: B057212

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An In-depth Technical Guide to the Synthesis and Preparation of **Bromocyclohexane-d11**

Introduction

Bromocyclohexane-d11 is the deuterium-labeled analogue of bromocyclohexane, where eleven hydrogen atoms are substituted with their stable isotope, deuterium. This high level of isotopic enrichment makes it an invaluable tool in pharmaceutical and metabolic research.^[1] Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS). By using **Bromocyclohexane-d11**, researchers can achieve highly accurate and precise quantification of the non-deuterated form in complex biological samples, correcting for analyte loss during sample preparation and ionization variability.^[1] It is also instrumental in absorption, distribution, metabolism, and excretion (ADME) studies and serves as a deuterated building block in organic synthesis.^[1]

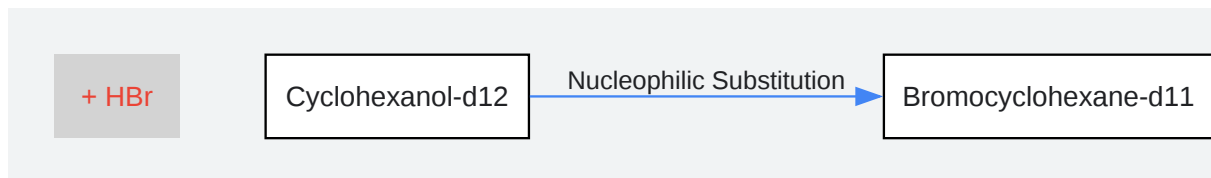
Synthetic Pathways

The most direct and common pathway for synthesizing **Bromocyclohexane-d11** involves the nucleophilic substitution of the hydroxyl group in a fully deuterated cyclohexanol precursor, Cyclohexanol-d12.^[1] The bromination is typically achieved using a strong brominating agent such as hydrobromic acid.

The precursor, Cyclohexanol-d12, can be prepared through two main routes:

- Exhaustive deuteration of cyclohexanone.
- Reduction of a perdeuterated benzene derivative.^[1]

This guide will focus on the conversion of commercially available Cyclohexanol-d12 to **Bromocyclohexane-d11**.



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Caption: General synthetic scheme for **Bromocyclohexane-d11**.

Data Presentation

Quantitative data for the final product and its key precursor are summarized below for easy reference.

Table 1: Physical and Chemical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form
Cyclohexanol-d12	66522-78-9	C ₆ D ₁₂ O	112.23	Colorless Oil/Solid
Bromocyclohexane-d11	35558-49-7	C ₆ D ₁₁ Br	174.12	Colorless Liquid

Table 2: Quantitative Specifications and Reaction Conditions

Parameter	Cyclohexanol-d12	Bromocyclohexane-d11
Physical Properties		
Melting Point (°C)	20 - 22[2][3]	-
Boiling Point (°C)	160 - 161[2][3]	166 - 167[4]
Density (g/mL at 25°C)	1.059	1.412[4]
Refractive Index (n _{20/D})	1.4608	1.492[4]
Quality Specifications		
Isotopic Purity	Typically ≥98 atom % D	≥98 atom % D[4]
Chemical Purity (Assay)	≥98%	≥98% (CP)[4]
Reaction Parameters		
Molar Ratio (Acid:Alcohol)	-	3.5 : 1 (Typical)[5]
Reaction Temperature (°C)	-	70 - 72[5]
Reaction Time (hours)	-	4 (Typical)[5]

Experimental Protocols

The following protocol is adapted from established methods for the bromination of cyclohexanol, specifically for the synthesis of the deuterated analogue.[5][6]

Objective: To synthesize **Bromocyclohexane-d11** from Cyclohexanol-d12 via nucleophilic substitution using hydrobromic acid.

Materials and Reagents:

- Cyclohexanol-d12 (≥98 atom % D)
- Hydrobromic acid (HBr), 48% aqueous solution
- Benzene or Toluene
- Saturated sodium bicarbonate (NaHCO₃) solution

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

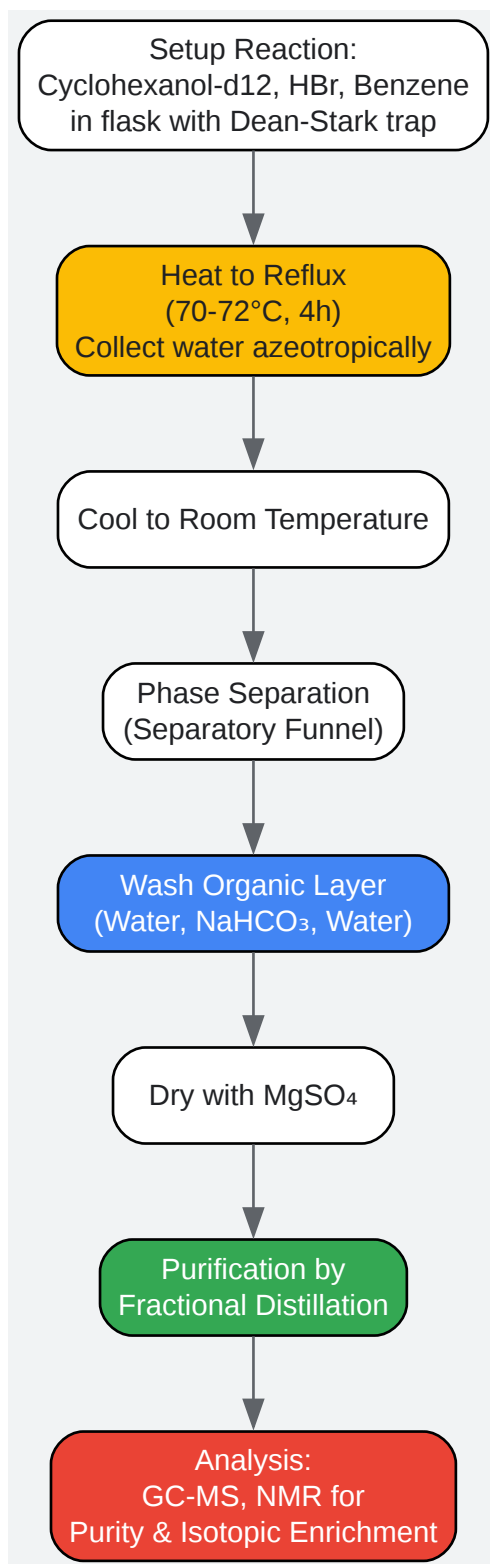
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Distillation apparatus (for fractional distillation)
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - Assemble a reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
 - To the round-bottom flask, add Cyclohexanol-d₁₂.
 - Add benzene (or toluene) and 48% hydrobromic acid. A typical molar ratio of HBr to Cyclohexanol-d₁₂ is 3.5:1, and a volume ratio of acid to benzene is 1:0.75.[5]
- Reaction:
 - Begin stirring the mixture and heat it to reflux using the heating mantle. The reaction temperature should be maintained around 70-72 °C.[5]
 - Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the benzene/toluene. The organic solvent will be returned to the reaction

flask.[5]

- Continue the reaction for approximately 4 hours, or until no more water is collected in the trap.[5]
- Work-up and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer and a lower aqueous layer.
 - Separate the layers and wash the organic layer sequentially with:
 - Deionized water
 - Saturated sodium bicarbonate solution (to neutralize any remaining acid)
 - Deionized water
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter to remove the drying agent.
 - Purify the crude **Bromocyclohexane-d11** by fractional distillation. Collect the fraction boiling at approximately 166-167 °C.[4]
- Analysis:
 - Confirm the identity and purity of the final product using NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
 - Assess the isotopic purity by calculating the relative abundance of the d11-isotopologue from the mass spectrum.[7]



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Caption: Workflow for the synthesis and purification of **Bromocyclohexane-d11**.

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